2-(Cyclopentylmethoxy)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)phenol |
InChI |
InChI=1S/C12H16O2/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChI Key |
FFPRTAPRXQAXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Phenolic Ethers
The formation of the ether linkage is a cornerstone of organic synthesis, and several methods are applicable to the preparation of phenolic ethers like 2-(Cyclopentylmethoxy)phenol.
Williamson Ether Synthesis and Analogous Alkylation Approaches for Cyclopentylmethoxy Ether Formation
The Williamson ether synthesis is a widely employed and versatile method for preparing ethers. masterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.com In the context of this compound synthesis, this would typically involve the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking an appropriate cyclopentylmethyl halide. wikipedia.orgvaia.com
For the synthesis of phenolic ethers, the Williamson ether synthesis is particularly effective. wikipedia.orgyoutube.com The acidity of phenols allows for the use of moderately strong bases, such as sodium hydroxide, to generate the phenoxide nucleophile. youtube.com The general scheme involves dissolving the phenol in a suitable solvent, adding a base to form the phenoxide, and then introducing the alkylating agent, such as cyclopentylmethyl bromide or chloride. vaia.comgoogle.com The use of a primary alkyl halide like cyclopentylmethyl halide is ideal for this SN2 reaction, as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.combyjus.com
A general procedure for the O-alkylation of catechols to produce compounds like this compound has been described, yielding the product in moderate amounts. vt.edu The reaction of catechol with cyclopentylmethyl bromide in the presence of a base is a direct application of the Williamson ether synthesis. google.comvt.edu Variations of this method may employ different bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or isopropanol (B130326) to optimize reaction conditions. masterorganicchemistry.comgoogle.comprepchem.com The addition of a catalyst, such as potassium iodide, can sometimes enhance the reaction rate. prepchem.com
| Reactants | Base | Solvent | Product | Yield | Reference |
| Catechol, Cyclopentylmethyl bromide | - | - | This compound | 44% | vt.edu |
| Catechol, Cyclopropylmethyl chloride | Sodium hydroxide | Isopropanol | 2-(Cyclopropylmethoxy)phenol | - | prepchem.com |
| Phenol, Cyclopentyl bromide | Sodium or Thallium salt | Dimethylformamide (DMF) | Cyclopentyl ether of phenol | - | google.com |
Alternative Synthetic Pathways for the Introduction of the Cyclopentylmethoxy Moiety
Beyond the classic Williamson ether synthesis, other strategies can be employed to introduce the cyclopentylmethoxy group. One such alternative involves the reaction of a substituted phenol, for instance, with cyclopentylmethanol. This approach is particularly relevant when pre-existing functional groups on the aromatic ring are desired in the final product.
For example, the synthesis of related compounds has been achieved by reacting a hydroxyaromatic compound with an alkyl bromide, iodide, or p-toluenesulfonate in the presence of a base like potassium t-butoxide or potassium carbonate in a solvent such as acetonitrile (B52724). google.com This highlights a broader applicability of the alkylation approach.
Preparation of this compound and Its Precursors
The direct synthesis of this compound has been reported through the O-alkylation of catechol with cyclopentylmethyl bromide, resulting in a 44% yield. vt.edu The precursor, catechol, is a readily available dihydroxyphenol. The other key precursor is a cyclopentylmethyl halide, such as cyclopentylmethyl bromide or chloride. Cyclopentylmethanol can be prepared from the hydroboration of methylenecyclopentane. pearson.com
Chemical Derivatization and Analog Synthesis
Once this compound is synthesized, it can serve as a scaffold for further chemical modifications, allowing for the creation of a diverse range of analogs with potentially unique properties.
Introduction of Additional Functional Groups on the Aromatic Ring (e.g., Chlorosulfonation)
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. A notable example is chlorosulfonation. The reaction of phenolic compounds with chlorosulfonic acid can introduce a sulfonyl chloride group onto the aromatic ring. smolecule.com This highly reactive functional group can then be used to synthesize a variety of derivatives, such as sulfonamides and sulfonate esters, by reacting with nucleophiles like amines or alcohols. smolecule.com
For instance, the related compound 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride is synthesized from the corresponding phenol. This sulfonyl chloride is a useful intermediate in the production of specialty chemicals and materials. The introduction of a sulfonyl chloride group significantly alters the electronic properties and reactivity of the parent molecule.
| Parent Compound | Reagent | Functional Group Introduced | Product Class | Reference |
| Phenol | Chlorosulfonic acid | Sulfonic acid | Sulfonated Phenol | google.com |
| Alcohol/Phenol | Chlorosulfonic acid | Sulfonic acid | Sulfonic Acid | smolecule.com |
| Sulfonic Acid | Thionyl chloride/Oxalyl chloride | Sulfonyl chloride | Sulfonyl Chloride | smolecule.com |
| 5-Chloro-2-(cyclopentylmethoxy)phenol | Chlorosulfonic acid | Sulfonyl chloride | 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride |
Modifications of the Cyclopentylmethoxy Side Chain
The cyclopentylmethoxy side chain also offers opportunities for chemical modification. While direct modification of the saturated cyclopentyl ring can be challenging, alterations can be made to the starting materials before the ether synthesis. For example, using substituted cyclopentylmethanols or cyclopentylmethyl halides in the Williamson ether synthesis would lead to analogs with functionalized side chains.
Catalytic Oxidative Transformations of Phenols and Their Relevance in Organic Synthesis
The inherent reactivity of the phenolic hydroxyl group and the electron-rich nature of the aromatic ring make phenols versatile building blocks in organic chemistry. researchgate.net Catalytic oxidative transformations harness this reactivity to forge new chemical bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. nih.govacs.org These transformations can be broadly categorized into oxidative coupling and C-H functionalization reactions, often proceeding through key intermediates like phenoxy radicals and quinones. wikipedia.orgbohrium.comresearchgate.net
The development of sophisticated catalyst systems has been pivotal in controlling the chemo- and regioselectivity of these reactions. nih.gov Transition metal complexes based on copper, iron, ruthenium, and vanadium are frequently employed, each exhibiting unique catalytic properties that influence the reaction outcome. wikipedia.orgresearchgate.netnih.gov The choice of catalyst, oxidant, and reaction conditions allows chemists to steer the reaction towards the desired product, be it a biphenol, a diaryl ether, or a more complex heterocyclic structure. nih.gov
Oxidative Coupling of Phenols
Oxidative coupling is a powerful strategy for the construction of biaryl and polyaryl compounds, which are prevalent motifs in natural products and pharmaceuticals. nih.govresearchgate.net This process involves the coupling of two phenol molecules, which can occur in a homo-coupling (coupling of identical phenols) or a cross-coupling (coupling of different phenols) fashion. nih.gov The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is a critical aspect that can be controlled by the catalyst and the substitution pattern of the phenol. nih.govacs.org
The mechanism of oxidative coupling typically involves the initial one-electron oxidation of the phenol to a phenoxy radical. wikipedia.orgresearchgate.net This radical species can then undergo coupling to form a new C-C or C-O bond. wikipedia.org The stability of the resulting radical intermediates and the nature of the catalyst-substrate interaction play a crucial role in determining the final product distribution. nih.gov For instance, copper catalysts are widely used and can promote selective C-O or C-C bond formation depending on the ligand environment and reaction conditions. nih.govnih.gov
Table 1: Illustrative Examples of Catalytic Oxidative Coupling of Phenols
| Catalyst System | Phenol Substrate | Oxidant | Major Product Type | Reference |
| Copper(I)/Amine | 2,6-Disubstituted Phenol | O₂ | para-para Biphenol | nih.gov |
| Iron(III)-salan | 2-Naphthol | O₂ | ortho-ortho Binaphthol | researchgate.net |
| Vanadium(IV) chloride | Phenol | - | Dihydroxybiphenyls | wikipedia.org |
| Chromium-salen | Phenol/Anisole | O₂ | ortho-para Cross-coupled Biaryl | acs.org |
This table is for illustrative purposes and showcases general reactivity patterns.
C-H Functionalization of Phenols
Direct C-H functionalization of phenols has emerged as a highly efficient and atom-economical method for introducing new functional groups onto the aromatic ring. researchgate.net This approach avoids the need for pre-installed directing groups or activating groups, streamlining synthetic routes. Catalytic systems, often in combination with an oxidant, can activate specific C-H bonds (ortho, meta, or para to the hydroxyl group) for subsequent bond formation. researchgate.netnih.gov
Ruthenium and palladium catalysts have proven particularly effective in directing the ortho-C-H functionalization of phenols, often through the formation of a six-membered metallacyclic intermediate. nih.govresearchgate.net The choice of the directing group, which can be the phenolic hydroxyl itself or a removable auxiliary, is crucial for achieving high regioselectivity. researchgate.net Recent advancements have also enabled the more challenging meta-C-H functionalization, providing access to previously difficult-to-synthesize substitution patterns.
The oxidation step in these catalytic cycles is essential for regenerating the active catalyst. nih.gov Molecular oxygen or other terminal oxidants are often used, making these processes more sustainable. bohrium.com
The Role of Quinone Intermediates
Quinones are frequently formed as key intermediates in the catalytic oxidation of phenols. bohrium.comresearchgate.net These species are generated by the two-electron oxidation of the corresponding hydroquinone, which itself can be formed from the initial phenol. libretexts.org The high reactivity of quinones makes them valuable synthetic intermediates, capable of undergoing a variety of subsequent transformations, including Michael additions and Diels-Alder reactions. researchgate.netnih.gov
The formation of quinones can sometimes be an undesired side reaction, leading to over-oxidation and the formation of colored byproducts. msu.ru However, by carefully controlling the reaction conditions and catalyst system, the formation of quinones can be harnessed for productive synthetic outcomes. nih.govmdpi.com For example, the in-situ generation of ortho-quinones from phenols, followed by trapping with a nucleophile, provides a powerful method for the synthesis of highly functionalized aromatic compounds. bohrium.com
Table 2: Catalytic Systems for Phenol Oxidation and their Primary Transformations
| Catalyst System | Primary Transformation | Key Intermediate | Typical Products | Reference |
| Copper/O₂ | Aerobic Oxidation | ortho-Quinone | Substituted Catechols, Heterocycles | nih.govbohrium.com |
| Ruthenium/Photoredox | C-H Olefination | Metallacycle | ortho-Alkenylated Phenols | nih.gov |
| CoFe₂O₄/H₂O₂ | Oxidation | Hydroquinone/Benzoquinone | Quinones | mdpi.com |
| Al-Fe Pillared Clay/H₂O₂ | Wet Oxidation | Organic Acids | CO₂, H₂O | acs.org |
This table is for illustrative purposes and showcases general reactivity patterns.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Cyclopentylmethoxy)phenol, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclopentylmethoxy group. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and alkoxy groups on the aromatic ring and the aliphatic structure of the side chain.
The aromatic region would likely display a complex multiplet system due to the ortho-disubstitution pattern, which results in four non-equivalent aromatic protons. The phenolic hydroxyl proton's chemical shift can vary depending on the solvent, concentration, and temperature, and it often appears as a broad singlet. nih.gov Protons on the methylene (B1212753) bridge (OCH₂) would be deshielded by the adjacent oxygen atom, appearing as a doublet. The protons of the cyclopentyl ring would appear in the typical aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenolic OH | 4.5 - 7.0 | Broad Singlet | 1H |
| Aromatic H (C3-C6) | 6.7 - 7.2 | Multiplet | 4H |
| Methylene H (OCH₂) | ~3.9 | Doublet | 2H |
| Cyclopentyl H (CH) | 1.9 - 2.2 | Multiplet | 1H |
Note: Predicted values are based on general principles and data for similar functional groups. libretexts.orgdocbrown.info
The ¹³C NMR spectrum for this compound would show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the hydroxyl group (C1) and the carbon atom attached to the ether oxygen (C2) would be shifted significantly downfield. libretexts.orgdocbrown.info
The carbons of the cyclopentylmethoxy side chain would appear in the upfield aliphatic region. The methylene carbon (OCH₂) would be the most downfield of the aliphatic carbons due to the direct attachment to oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C1 (C-OH) | 150 - 158 |
| Aromatic C2 (C-OR) | 145 - 150 |
| Aromatic C3-C6 | 115 - 130 |
| Methylene C (OCH₂) | 70 - 75 |
| Cyclopentyl C (CH) | 35 - 40 |
Note: Predicted values are based on general principles and data for similar functional groups. libretexts.orgdocbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of this compound is 192.25 g/mol .
The fragmentation of aryl alkyl ethers in MS typically involves several key pathways. youtube.commiamioh.eduwhitman.eduscribd.com For this compound, the molecular ion peak ([M]⁺) at m/z 192 would be expected. Key fragmentation would likely involve cleavage of the ether bond.
Common fragmentation patterns for aryl ethers include:
Alpha-cleavage: Cleavage of the bond between the oxygen and the cyclopentylmethyl group.
Beta-cleavage with hydrogen rearrangement: This can lead to the formation of a phenol (B47542) radical cation.
Loss of the alkyl group: Cleavage of the C-O bond can result in the loss of the cyclopentylmethyl radical, leading to a fragment corresponding to the phenoxy cation.
Fragmentation of the cyclopentyl ring.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. restek.com The compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, it would enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI) and fragmented.
The resulting mass spectrum would provide a "fingerprint" for the compound, with a characteristic molecular ion peak and specific fragment ions. The most prominent fragment would likely arise from the loss of the C₅H₉ radical (cyclopentyl), leading to a significant peak at m/z 109. Another major fragmentation pathway would be the cleavage of the C-O bond to form a cyclopentylmethyl cation at m/z 83.
For the analysis of this compound in complex matrices, or for enhanced sensitivity and specificity, HPLC-MS/MS is a valuable technique. shimadzu.comdphen1.comresearchgate.net Separation would typically be achieved using a reversed-phase HPLC column. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
In tandem mass spectrometry (MS/MS), the molecular ion (precursor ion) at m/z 192 would be selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is highly specific and allows for quantification even at very low concentrations. Expected product ions would include those resulting from the loss of the cyclopentyl group or other characteristic fragments.
Time-of-Flight Mass Spectrometry (TOF-MS) is distinguished by its high mass accuracy and resolution. sepsolve.comwikipedia.org When coupled with a separation technique like GC or HPLC, TOF-MS allows for the determination of the elemental composition of the parent molecule and its fragments with high confidence. For this compound, a high-resolution TOF-MS would be able to measure the mass of the molecular ion with enough accuracy to confirm its elemental formula, C₁₂H₁₆O₂. This capability is crucial for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic analysis is fundamental to the characterization of this compound, providing direct insight into its chemical architecture and electronic properties.
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structure, which includes a hydroxyl group, an aromatic ring, and an ether linkage.
Key expected vibrational frequencies are detailed below:
O-H Stretch: A prominent and broad absorption band is anticipated in the region of 3230-3550 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. libretexts.orgdocbrown.info
C-H Stretches: Absorptions corresponding to C-H stretching vibrations are expected. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl and methoxy (B1213986) groups are expected in the 2850-2960 cm⁻¹ range.
Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to sharp, moderate absorptions in the 1440-1600 cm⁻¹ region. docbrown.info
C-O Stretches: Two distinct C-O stretching vibrations are predicted. The phenolic C-O stretch is expected to appear as a strong band around 1230-1140 cm⁻¹. docbrown.info The ether (C-O-C) linkage is also expected to show a strong absorption band, typically in the 1000-1300 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|---|
| Phenolic O-H | 3230 - 3550 | Stretching (H-bonded) | Strong, Broad |
| Aromatic C-H | 3000 - 3100 | Stretching | Medium |
| Aliphatic C-H (Cyclopentyl) | 2850 - 2960 | Stretching | Strong |
| Aromatic C=C | 1440 - 1600 | Stretching | Medium to Strong, Sharp |
| Phenolic C-O | 1140 - 1230 | Stretching | Strong |
| Ether C-O-C | 1000 - 1300 | Asymmetric & Symmetric Stretching | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π → π* transitions of the electrons in the benzene ring. researchgate.net
The parent compound, guaiacol (B22219) (2-methoxyphenol), serves as a reference for predicting the UV-Vis spectrum. sielc.comnih.govaip.org Guaiacol and its derivatives strongly absorb light in the UV region. researchgate.net The electronic spectrum is expected to show distinct absorption bands characteristic of the phenolic chromophore. The addition of the cyclopentylmethoxy group is not expected to significantly alter the primary electronic transitions but may cause a slight shift in the absorption maxima (λmax). The investigation of electronic spectra is a vital tool for understanding the kinetic stability and electronic properties of the molecule. researchgate.net
| Electronic Transition | Expected λmax (nm) | Solvent | Chromophore |
|---|---|---|---|
| π → π | ~270 - 280 | Ethanol or Methanol | Substituted Benzene Ring |
| π → π | ~220 - 230 | Ethanol or Methanol | Substituted Benzene Ring |
Chromatographic Techniques for Purification and Purity Assessment
To obtain this compound in a highly pure form, chromatographic techniques are indispensable. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities.
Column Chromatography
Column chromatography is a standard and highly effective method for the preparative purification of phenolic compounds. researchgate.net The separation is based on the differential adsorption of components in a mixture onto a stationary phase as a mobile phase passes through it.
For this compound, a normal-phase setup is typically employed.
Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar organic compounds like phenols due to its polar silanol (B1196071) groups. mdpi.com
Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common system involves a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. researchgate.net The moderately polar nature of the phenolic hydroxyl group requires a polar component in the eluent for the compound to move down the column at a reasonable rate.
| Parameter | Description | Typical Implementation |
|---|---|---|
| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (60-200 mesh) |
| Mobile Phase | The solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Elution Order | The sequence in which compounds emerge from the column. | Less polar impurities elute first, followed by this compound, with more polar impurities eluting last. |
Recrystallization Techniques
Recrystallization is a fundamental technique for the final purification of solid organic compounds. rubingroup.org The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rubingroup.org
The selection of an appropriate solvent is critical and often determined empirically. rubingroup.org Given the structure of this compound, which contains both non-polar (cyclopentyl, aromatic ring) and polar (hydroxyl, ether) moieties, a single solvent or a two-solvent (co-solvent) system may be effective. rochester.eduyoutube.com
Single-Solvent Recrystallization: A solvent like ethanol, methanol, or isopropanol (B130326) could be suitable. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.
Two-Solvent Recrystallization: This method is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added dropwise to the hot solution until it becomes cloudy. reddit.com Reheating to clarify the solution followed by slow cooling can yield high-purity crystals.
| Solvent System | Type | Rationale |
|---|---|---|
| Ethanol or Isopropanol | Single Solvent | The alcohol can solvate both the polar -OH group and the non-polar parts of the molecule, with solubility likely decreasing significantly upon cooling. |
| Toluene | Single Solvent | Good for aromatic compounds; dissolves the compound when hot and allows crystallization upon cooling. |
| Ethyl Acetate / Hexane | Two-Solvent | Ethyl acetate acts as the "good" solvent, while hexane serves as the "poor" solvent (anti-solvent). reddit.com |
| Dichloromethane / Pentane (B18724) | Two-Solvent | Dichloromethane is a good solvent for many organics, and pentane is a very non-polar anti-solvent. |
Computational Chemistry and in Silico Studies
Molecular Modeling and Geometry Optimization
Molecular modeling is the initial step in the computational analysis of a molecule, aiming to determine its most stable three-dimensional conformation. Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net For phenolic compounds, this is crucial as the spatial arrangement of the hydroxyl group and other substituents dictates the molecule's interactions and reactivity.
The process typically involves using quantum mechanical methods, such as Density Functional Theory (DFT), with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.netscispace.comdntb.gov.ua This calculation adjusts the bond lengths, bond angles, and dihedral angles of 2-(Cyclopentylmethoxy)phenol to find the lowest energy, or most stable, structure. researchgate.net The resulting optimized geometry serves as the foundation for all subsequent in silico analyses, including the calculation of electronic properties and molecular docking simulations.
Electronic Structure Calculations
Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which is key to understanding its reactivity and spectral properties. rsc.orgprinceton.edu For phenolic compounds, these calculations often focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to a molecule's ability to donate electrons. For a phenol (B47542), this corresponds to its antioxidant potential, as the hydrogen atom from the hydroxyl group is donated. A higher HOMO energy indicates a greater electron-donating capability. researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is associated with a molecule's ability to accept electrons. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
From these orbital energies, several key quantum chemical descriptors can be derived:
Ionization Potential (IP): The energy required to remove an electron from a molecule (IP ≈ -EHOMO). researchgate.net
Electron Affinity (EA): The energy released when an electron is added to a molecule (EA ≈ -ELUMO). researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). researchgate.net
The table below presents illustrative values for these electronic properties, typical for a substituted phenol, as specific experimental or calculated data for this compound are not available in the cited literature.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -5.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -2.1 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 3.9 to 4.0 | Chemical reactivity and stability |
| Ionization Potential | IP | 5.5 to 6.0 | Ease of losing an electron |
| Chemical Hardness | η | 1.9 to 2.0 | Resistance to deformation of electron cloud |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For phenolic compounds, QSAR models are frequently developed to predict activities such as antioxidant, antimicrobial, or enzyme inhibitory effects. nih.govfrontiersin.org
The foundation of a QSAR model is the selection and calculation of molecular descriptors that quantify the chemical information of a molecule. For phenolic compounds, key descriptors often include those related to lipophilicity and antioxidant capacity.
Lipophilicity (LogP, LogD): Lipophilicity is a critical property that influences a compound's absorption, distribution, and ability to cross biological membranes. acdlabs.com It is commonly expressed as LogP (the partition coefficient for the neutral form of the molecule between octanol (B41247) and water) or LogD (the distribution coefficient at a specific pH, which accounts for all ionized and neutral species). acdlabs.comcambridgemedchemconsulting.com These values can be calculated using various computational methods, often based on atomic or fragment contributions. chemaxon.comcmst.eu
Bond Dissociation Enthalpy (BDE-OH): The O-H bond dissociation enthalpy is a primary indicator of the antioxidant activity of phenolic compounds. pan.olsztyn.pl It represents the energy required to break the phenolic O-H bond homolytically to form a phenoxyl radical. wikipedia.org A lower BDE value indicates that the hydrogen atom can be more easily donated to scavenge free radicals, suggesting higher antioxidant potential. pan.olsztyn.pl For the parent phenol molecule, the gas-phase BDE is approximately 86.7 kcal/mol. nih.gov Substituents on the phenol ring can modulate this value.
The table below shows calculated descriptors relevant to QSAR studies for a molecule like this compound, based on values for similar phenolic structures.
| Descriptor | Abbreviation | Typical Calculated Value | Relevance |
|---|---|---|---|
| Octanol-Water Partition Coefficient | LogP | 2.2 - 3.5 | Lipophilicity, membrane permeability |
| Distribution Coefficient (pH 7.4) | LogD7.4 | 2.2 - 3.5 | Lipophilicity at physiological pH cambridgemedchemconsulting.com |
| O-H Bond Dissociation Enthalpy | BDE-OH | 85 - 89 kcal/mol | Antioxidant activity pan.olsztyn.pl |
Once descriptors are calculated for a set of related phenolic compounds, a mathematical model is developed to link these descriptors to a measured biological activity (e.g., IC50 value for enzyme inhibition). imist.ma Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to create the QSAR equation. imist.maimist.ma The resulting model's predictive power is then rigorously evaluated using internal and external validation techniques to ensure its reliability for estimating the activity of new, untested compounds. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). nih.govmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action. acs.org
The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as AutoDock Vina, then systematically explores possible binding poses of the ligand within the active site of the protein. nih.govmdpi.com Each pose is scored based on a function that estimates the binding affinity, typically reported in kcal/mol. mdpi.comjbcpm.com A more negative score indicates a more favorable and stable interaction. nih.gov The analysis of the best-scoring pose can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netresearchgate.net Docking studies on various phenolic compounds have been performed against targets like tyrosinase, α-amylase, and various proteases. nih.govmdpi.commdpi.com
In Silico Prediction of Pharmacokinetic Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.com These predictions are vital for assessing a molecule's potential "drug-likeness" and identifying possible liabilities early in the discovery process. mdpi.comnih.gov Web-based tools like SwissADME are commonly used to calculate a range of pharmacokinetic parameters based on a molecule's structure. nih.govnih.gov
Key predicted ADME properties include:
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). researchgate.net
Lipinski's Rule of Five: A set of criteria based on molecular weight, LogP, and hydrogen bond donors/acceptors to evaluate if a compound is likely to have good oral bioavailability.
The following table provides an example of a predicted ADME profile for a compound with the general characteristics of this compound.
| Property | Predicted Outcome | Significance |
|---|---|---|
| GI Absorption | High | Good potential for oral absorption |
| BBB Permeant | Yes | Potential to act on CNS targets |
| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme researchgate.net |
| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme researchgate.net |
| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme researchgate.net |
| Lipinski's Rule Violations | 0 | Favorable profile for drug-likeness |
Investigation of Biological and Pharmacological Activities Excluding Clinical Trials
Mechanistic Studies of Action at a Molecular Level
The molecular mechanism of action for the 7-cyclopentylmethoxy illudalic acid analog, a derivative of illudalic acid, has been elucidated through studies focusing on its interaction with protein tyrosine phosphatases (PTPs).
Research into the inhibitory mechanism of illudalic acid and its analogs against the Leukocyte antigen-related (LAR) phosphatase, a protein tyrosine phosphatase, has provided evidence for a covalent ligation mechanism. nih.govrsc.org Mass spectrometric analysis has shown that illudalic acid and its related analogs can covalently label two cysteine residues on the LAR phosphatase. nih.gov The inhibition of the enzyme's activity is thought to be primarily due to the formation of an adduct with the catalytic cysteine residue. nih.gov This time-dependent inhibition is characteristic of covalent inhibitors, which form a stable bond with nucleophilic residues, such as cysteine, within the enzyme's active site. morressier.com
The inhibition of protein tyrosine phosphatases (PTPs) by the 7-cyclopentylmethoxy illudalic acid analog directly implicates it in the modulation of critical cellular signaling pathways. PTPs are key regulators of signal transduction, and their inhibition can lead to significant downstream effects.
Phenolic compounds, as a class, are known to modulate a broad range of inflammation-associated signaling pathways, including those involving:
Nuclear factor (NF)-κB
Mitogen-activated protein kinases (MAPKs)
Protein tyrosine kinases (PTKs)
Phosphatidylinositol 3-kinase (PI3K)/Akt nih.govresearchgate.net
Specifically, the inhibition of Protein Tyrosine Phosphatase Receptor Type D (PTPRD) has been shown to impact intracellular signaling related to neurogenesis and gliogenesis. researchgate.net PTPRD ablation leads to increased activation of platelet-derived growth factor receptor beta (PDGFRβ) and tropomyosin receptor kinase B (TrkB). This, in turn, upregulates the MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. researchgate.net
Enzyme Inhibition and Modulation Studies
The primary focus of research into the enzymatic activity of 2-(cyclopentylmethoxy)phenol and its analogs has been on their potent inhibition of protein tyrosine phosphatases.
Currently, there is no publicly available scientific literature that has investigated or demonstrated the inhibitory activity of this compound or its 7-cyclopentylmethoxy illudalic acid analog against cyclooxygenase enzymes (COX-1 and COX-2).
There is no available data from scientific studies on the potential inhibitory effects of this compound or its 7-cyclopentylmethoxy illudalic acid analog on the angiotensin-converting enzyme (ACE) or the endothelin-converting enzyme-1 (ECE-1).
Significant research has been conducted on a 7-position cyclopentyl methoxy (B1213986) substituted illudalic acid analog, referred to as NHB1109, demonstrating its potent and selective inhibitory activity against specific protein tyrosine phosphatases. This analog exhibits inhibitory potencies in the range of 600–700 nM for both Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and Protein Tyrosine Phosphatase Receptor Type S (PTPRS).
Furthermore, this analog has shown improved selectivity for PTPRD and PTPRS when compared to other PTPs such as PTPRF (also known as LAR), PTPRJ, and PTPN1 (also known as PTP1B). The illudalic acid scaffold is recognized as a potent and selective inhibitor of the LAR subfamily of PTPs, which includes LAR, PTPRS, and PTPRD. nih.gov
Inhibitory Activity of 7-Cyclopentylmethoxy Illudalic Acid Analog (NHB1109) against Protein Tyrosine Phosphatases
| Target Enzyme | Inhibitory Potency (IC50) | Selectivity Notes |
|---|---|---|
| PTPRD | 600-700 nM | Potent inhibition observed. |
| PTPRS | 600-700 nM | Potent inhibition observed. |
| PTPRF (LAR) | - | Improved selectivity of NHB1109 for PTPRD/S over PTPRF. |
| PTPRJ | - | NHB1109 shows improved selectivity against this PTP. |
| PTPN1 (PTP1B) | - | NHB1109 shows improved selectivity against this PTP. |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological and pharmacological activities of the chemical compound This compound corresponding to the detailed outline provided.
Investigations into its potential effects on cholinesterase and carbohydrate-hydrolyzing enzymes, its binding and modulation of various receptors including G-protein coupled receptors (like GPR88), serotonin receptors (5-HT2A, 5-HT2C), adenosine receptors (A1, A2), and insect olfactory receptors (OR5), have not been documented in accessible studies. Similarly, specific in vitro antioxidant activity assays for this particular compound are not described.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" as per the requested structure and content inclusions. The information required to populate the specified sections and subsections does not appear to exist in the current body of scientific research.
Anti-inflammatory Activities (In Vitro)
The anti-inflammatory properties of phenolic compounds, including potentially this compound, have been investigated through various in vitro models. These studies often focus on the ability of these compounds to modulate key inflammatory pathways and mediators. nih.govnih.gov
A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Phenolic compounds have been shown to suppress the production of several of these key markers.
Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of nitric oxide. nih.gov Phenolic compounds have demonstrated the ability to inhibit NO production in vitro, often by downregulating the expression of iNOS. mdpi.comnih.gov
Peroxides: Reactive oxygen species, including peroxides, are closely linked with inflammation, contributing to tissue damage and perpetuating the inflammatory response. nih.gov The antioxidant properties of phenolic compounds, as discussed previously, contribute to their anti-inflammatory effects by neutralizing these damaging molecules.
Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with significant pro-inflammatory roles. mdpi.com Elevated levels of IL-6 are associated with a wide range of inflammatory diseases. Studies have shown that certain phenolic compounds can reduce the production of IL-6, thereby dampening the inflammatory cascade. scienceopen.com
The table below outlines the effects of phenolic compounds on key inflammatory markers.
| Inflammatory Marker | Effect of Phenolic Compounds |
| Nitric Oxide (NO) | Inhibition of production, often via iNOS suppression. mdpi.comnih.gov |
| Peroxides | Neutralization due to antioxidant activity. nih.gov |
| Interleukin-6 (IL-6) | Reduction in production. mdpi.comscienceopen.com |
Cytokines are small proteins that are crucial in cell signaling, particularly in the immune system. They can be broadly categorized as pro-inflammatory or anti-inflammatory. An imbalance in cytokine production is a key feature of many inflammatory disorders.
Phenolic compounds have been found to modulate the production and release of various cytokines. nih.govnih.gov For instance, some polyphenols can suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govnih.gov The mechanisms underlying these effects can involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. scienceopen.com
Research has indicated that certain phenolic compounds can negatively regulate the release of pro-inflammatory cytokines from immune cells like T-lymphocytes. nih.gov This modulation of cytokine profiles is a significant aspect of the anti-inflammatory activity of these compounds. mdpi.com
The following table summarizes the effects of phenolic compounds on cytokine production.
| Cytokine Type | Effect of Phenolic Compounds |
| Pro-inflammatory Cytokines (e.g., TNF-α, various Interleukins) | Suppression of production and release. scienceopen.comnih.govnih.gov |
Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. nih.govnih.gov Inhibition of LOX enzymes is therefore a key target for anti-inflammatory therapies. nih.gov
Phenolic compounds have been identified as inhibitors of lipoxygenase activity. nih.govdergipark.org.tr This inhibitory effect is one of the mechanisms through which they exert their anti-inflammatory actions. nih.gov By blocking the lipoxygenase pathway, these compounds can reduce the production of pro-inflammatory leukotrienes. mdpi.com
Numerous studies have investigated the LOX inhibitory potential of various plant extracts and isolated phenolic compounds. mdpi.com This activity, in conjunction with their other antioxidant and anti-inflammatory properties, underscores the potential of phenolic compounds as multi-target agents for the management of inflammatory conditions.
The table below highlights the inhibitory effects of phenolic compounds on lipoxygenases.
| Enzyme | Effect of Phenolic Compounds |
| Lipoxygenases (LOXs) | Inhibition of enzyme activity, leading to reduced leukotriene production. nih.govdergipark.org.trmdpi.com |
Antimicrobial Properties (In Vitro)
No studies were identified that investigated the antimicrobial properties of this compound.
Activity against Planktonic and Biofilm Bacteria
There is no available data from in vitro assays to characterize the efficacy of this compound against either free-floating (planktonic) bacteria or organized bacterial communities (biofilms).
Investigation of Antimicrobial Mechanism
As no primary antimicrobial activity has been reported, there have been no subsequent investigations into the potential mechanisms of action, such as the disruption of microbial membranes or other cellular targets.
Vasorelaxant Effects in Preclinical Models
No preclinical studies using isolated tissues or animal models were found that have examined the potential vasorelaxant effects of this compound.
Investigation of Affected Biochemical Pathways
There is no information available from biochemical or cellular assays detailing the interaction of this compound with any specific biochemical pathways.
Structure Activity Relationship Sar Studies
Correlation Between Chemical Structure and Observed Biological Activity
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. The antioxidant properties of phenolic acids, for instance, are directly related to the number and position of phenolic hydroxyl groups. nih.gov These hydroxyl groups can act as hydrogen donors, which is a key mechanism for neutralizing free radicals. nih.gov Furthermore, the presence of electron-donating groups, such as methoxy (B1213986) groups, can enhance this antioxidant activity. nih.gov
Influence of the Cyclopentylmethoxy Substituent on Receptor Affinity and Enzyme Inhibition Profiles
The cyclopentylmethoxy substituent at the ortho position of the phenol (B47542) ring plays a significant role in defining the molecule's interaction with biological targets. The size and lipophilicity of this group can influence how the molecule fits into a receptor's binding pocket or the active site of an enzyme.
The ether linkage in the cyclopentylmethoxy group also influences the molecule's conformational flexibility. This flexibility allows the cyclopentyl group to adopt an optimal orientation within a binding site, maximizing favorable interactions. The methoxy group itself can also participate in hydrogen bonding or electronic interactions, further modulating the compound's affinity for its target. In the context of enzyme inhibition, the cyclopentylmethoxy group can act as a steric hindrance, potentially blocking the access of the natural substrate to the active site, a mechanism known as competitive inhibition. libretexts.org The nature of the substituent can also influence whether the inhibition is reversible or irreversible. libretexts.org
Impact of Aromatic Ring Substitutions on Pharmacological Effects
Modifications to the aromatic ring of phenolic compounds can have a profound impact on their pharmacological effects. The addition of substituents can alter the electronic properties of the phenol, its acidity (pKa), and its susceptibility to metabolism.
For instance, the introduction of electron-withdrawing groups, such as halogens, can increase the acidity of the phenolic hydroxyl group. This can, in turn, affect the strength of hydrogen bonds formed with a biological target. nih.gov Conversely, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor. nih.gov
Studies on a variety of phenolic compounds have demonstrated that the position and nature of substituents are critical. In a series of 2-substituted-1-naphthol derivatives, the presence of a hydroxyl group at the C-1 position was found to be crucial for inhibitory activity against COX-2, as it formed a key hydrogen bond with the enzyme. nih.gov Replacing this hydroxyl group with a methoxy group resulted in a loss of inhibition. nih.gov This highlights the importance of specific hydrogen-bonding interactions that can be disrupted by seemingly minor structural changes.
The following table summarizes the effects of different aromatic ring substitutions on the biological activity of various phenolic compounds, providing insights into potential modifications of 2-(Cyclopentylmethoxy)phenol.
| Substituent Type | General Effect on Phenolic Compounds | Potential Impact on this compound | Reference |
| Electron-Withdrawing Groups (e.g., Halogens) | Can increase the acidity of the phenolic hydroxyl group. | May alter hydrogen bonding strength with target receptors or enzymes. | nih.gov |
| Electron-Donating Groups (e.g., Alkyl, Methoxy) | Can increase the electron density of the aromatic ring and enhance antioxidant activity. | Could enhance interactions with electron-deficient binding sites. | nih.gov |
| Hydroxyl Groups | Can form crucial hydrogen bonds with biological targets. | The position of additional hydroxyl groups could significantly impact binding affinity and selectivity. | nih.gov |
| Bulky Groups | Can provide steric hindrance or enhance hydrophobic interactions. | Introduction of bulky groups could improve selectivity for specific targets. | nih.gov |
Effects of Side Chain Modifications on Biological Potency and Selectivity
Modifications to the side chain of a molecule can dramatically alter its biological potency and selectivity. In the case of this compound, the cyclopentylmethoxy side chain is a key determinant of its interaction with biological targets.
Altering the size and shape of the cycloalkyl group can influence how well the molecule fits into a binding pocket. For example, replacing the cyclopentyl group with a smaller (e.g., cyclobutyl) or larger (e.g., cyclohexyl) ring would change the steric profile of the molecule, potentially leading to either improved or diminished binding affinity. The flexibility of the side chain can also be modified. Introducing unsaturation or branching in the alkyl chain connecting the cyclopentyl group to the ether oxygen could restrict or alter the conformational freedom of the side chain, leading to a more defined orientation when bound to a target.
Studies on other classes of compounds have shown that even small changes in a side chain can have significant effects. For example, in a series of enkephalin analogues, cyclization of the side chains led to highly potent and selective mu-opioid agonists. nih.gov This demonstrates that constraining the conformation of a side chain can lock the molecule into a bioactive conformation, thus enhancing its potency.
Furthermore, the introduction of additional functional groups onto the side chain, such as hydroxyl or amino groups, could create new interaction points with a biological target, potentially increasing affinity and modulating the pharmacological profile. For example, in a study of naphthol derivatives, the presence of a hydroxyl group on the propyl side chain was important for their activity. nih.gov
The following table illustrates the potential effects of various side chain modifications on the biological properties of this compound, based on findings from related compounds.
| Side Chain Modification | Potential Effect on Biological Properties | Rationale | Reference |
| Altering Cycloalkyl Ring Size | Could increase or decrease binding affinity and selectivity. | Changes the steric fit within the binding pocket. | nih.gov |
| Introducing Unsaturation or Branching | May enhance potency by restricting conformational flexibility. | Locks the molecule into a more bioactive conformation. | nih.gov |
| Adding Functional Groups (e.g., -OH, -NH2) | Could create new hydrogen bonding or ionic interactions. | Provides additional points of interaction with the target. | nih.gov |
Stereochemical Considerations in Modulating Biological Activity
Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov The specific three-dimensional arrangement of atoms in a molecule can lead to significant differences in pharmacological activity between stereoisomers. nih.govnih.gov
For molecules with chiral centers, one enantiomer often exhibits significantly higher affinity and/or efficacy for a biological target than the other. This is because the enantiomers will interact differently with the chiral environment of the binding site. In a study of cholinolytic compounds, the absolute configurations at both the quinuclidinyl and the substituted ethyl groups were found to be important for their activity at muscarinic receptors. nih.gov
In the case of this compound, if a chiral center were to be introduced, for example, by substitution on the cyclopentyl ring or the methoxy bridge, it would be expected that the resulting enantiomers would display different biological activities. Molecular modeling studies on other receptor-ligand interactions have shown that stereoisomers can adopt different binding modes within the same receptor, leading to variations in their pharmacological effects. nih.gov
Even in the absence of a chiral center in this compound itself, its analogs with chiral modifications would require careful stereochemical characterization. The synthesis of enantiomerically pure compounds is often necessary to fully elucidate the structure-activity relationship and to develop drugs with improved selectivity and reduced off-target effects. nih.gov The stereochemistry can also influence the metabolic fate of a compound, as metabolic enzymes often exhibit stereoselectivity. unimi.it
Applications in Chemical Biology and Organic Synthesis
Use as a Building Block or Intermediate in Complex Organic Synthesis
The phenolic hydroxyl group and the ether linkage in 2-(cyclopentylmethoxy)phenol provide multiple reactive sites for further chemical transformations, making it a valuable building block or intermediate in the synthesis of complex organic molecules. Phenol (B47542) derivatives, in general, are widely recognized for their role in constructing intricate molecular architectures. For instance, substituted 2-methoxyphenols serve as foundational units in the synthesis of bioactive hydroxylated biphenyls, which are present in numerous natural products with significant biological relevance. nih.gov The synthesis of these complex dimers often involves oxidative coupling of the phenolic monomers. nih.gov
Furthermore, the core structure of this compound is analogous to intermediates used in the synthesis of pharmacologically active compounds. For example, a chiral synthesis of a potential norepinephrine (B1679862) reuptake inhibitor involved the use of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlighting the utility of such substituted phenol ethers in constructing complex chiral molecules with potential therapeutic applications. nih.gov The cyclopentyl group in this compound can also influence the physical and biological properties of the final products, such as solubility and binding affinity to biological targets.
Role in the Synthesis of Specialty Chemicals
The structural attributes of this compound make it a candidate for the synthesis of various specialty chemicals, including agrochemicals and materials with specific properties. Phenolic compounds are precursors to a wide array of industrial and agricultural products. For example, derivatives of phenols are used in the synthesis of herbicides and insecticides. The synthesis of 2-methallyloxyphenol, a precursor to the insecticide carbofuran, demonstrates how modifications of the phenol group can lead to valuable agrochemicals. google.com While not a direct example, this illustrates the potential pathways for converting this compound into novel crop protection agents.
Moreover, turpentine-derived secondary amines have been synthesized and evaluated for their herbicidal activities, showcasing the use of cyclic hydrocarbon moieties, similar to the cyclopentyl group, in the development of sustainable agrochemicals. rsc.org The incorporation of the cyclopentylmethoxy group could impart desirable properties such as environmental persistence or target specificity in newly synthesized specialty chemicals.
Modification of Biomolecules for Research Purposes
The phenol moiety of this compound can be exploited for the modification of biomolecules, a crucial process in chemical biology for understanding biological functions and developing new diagnostics and therapeutics. Specifically, ortho-methoxyphenols have been identified as stable and efficient reagents for the oxidative coupling with aniline (B41778) functional groups on biomolecules. nih.gov This type of bioconjugation is chemoselective and can be performed under mild conditions, making it suitable for modifying sensitive biological macromolecules like proteins. nih.gov
This methodology has been successfully used to link proteins to other molecules, for instance, in the creation of nanoscale delivery vectors by attaching epidermal growth factor to viral capsids. nih.gov The cyclopentylmethoxy group in this compound could offer advantages in such applications by providing a sterically demanding and lipophilic handle, potentially influencing the stability and cellular uptake of the resulting bioconjugates.
Potential as Probes for Mechanistic Biological Studies
Derivatives of this compound have the potential to be developed into chemical probes for studying biological mechanisms. Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. While no specific fluorescent probes derived directly from this compound have been reported, the general scaffold of substituted phenols is commonly used in the design of such probes. For example, novel fluorescent probes have been developed for the detection of thiophenol, a toxic environmental pollutant, in various biological and environmental samples. nih.gov These probes often rely on the specific reaction between the analyte and a reactive group attached to a fluorophore. The phenolic part of this compound could be functionalized to act as a recognition site or to modulate the photophysical properties of a fluorescent core, enabling the development of new sensors for specific biological targets.
Catalysis and Photocatalysis in Organic Reactions
The phenolic structure of this compound suggests its potential involvement in catalytic and photocatalytic reactions, either as a substrate, a ligand for a metal catalyst, or a precursor to a catalyst. Phenols are known to be reactive substrates in various catalytic transformations. For instance, the selective catalytic conversion of guaiacol (B22219) (2-methoxyphenol) to other phenols over a molybdenum carbide catalyst highlights how the methoxyphenol group can be chemically transformed. rsc.org
Future Research Directions and Unaddressed Challenges
Exploration of Novel Biological Targets and Pathways
A primary challenge in the study of 2-(Cyclopentylmethoxy)phenol is the identification of its specific biological targets and the elucidation of the molecular pathways through which it exerts its effects. Phenolic compounds are known to interact with a wide array of biological systems, and future research should systematically explore these possibilities. gsconlinepress.comresearchgate.net
Key areas for investigation include:
Anti-inflammatory and Antioxidant Pathways: Many phenolic compounds exhibit potent anti-inflammatory and antioxidant properties. nih.govnih.gov Future studies should investigate the ability of this compound to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govresearchgate.net Its antioxidant potential can be assessed through its ability to scavenge free radicals and to influence cellular antioxidant defense mechanisms, like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com
Enzyme Inhibition: Phenolic structures are common motifs in various enzyme inhibitors. A broad screening of this compound against a panel of enzymes, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various proteases, could reveal novel inhibitory activities.
Receptor Binding Assays: The compound should be tested for its ability to bind to various cellular receptors, including nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by some phenolic compounds. nih.gov
Chemical Proteomics: Advanced techniques such as chemical proteomics can be employed to identify the direct protein targets of this compound within a cellular context. frontiersin.orgnih.gov This approach can provide unbiased insights into its mechanism of action.
A proposed initial screening cascade for identifying the biological targets of this compound is presented in Table 1.
| Screening Phase | Assay Type | Potential Targets/Pathways | Example Metrics |
| Primary Screening | In vitro antioxidant assays | Radical scavenging activity | IC50 (DPPH, ABTS) |
| Anti-inflammatory cell-based assays | NF-κB, MAPK pathways | Inhibition of cytokine release (e.g., TNF-α, IL-6) | |
| Secondary Screening | Enzyme inhibition assays | COX-1, COX-2, LOX | IC50 values |
| Receptor binding assays | PPARα, PPARγ | Binding affinity (Ki) | |
| Target Deconvolution | Chemical proteomics | Cellular protein interactome | Identification of direct binding partners |
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of aryl ethers, such as this compound, often relies on methods like the Williamson ether synthesis, which can involve harsh reagents and generate significant waste. acs.org A key challenge is the development of greener and more sustainable synthetic routes.
Future research in this area should focus on:
Catalytic O-Alkylation: Investigating the use of various catalysts, including metal-based and organocatalysts, to facilitate the O-alkylation of guaiacol (B22219) with a cyclopentylmethyl halide or a related electrophile under milder conditions.
Use of Greener Solvents: Exploring the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. organic-chemistry.orgnih.gov
Alternative Alkylating Agents: Research into the use of less toxic and more readily available alkylating agents, such as cyclopentylmethanol itself through a dehydration-etherification sequence, could provide a more sustainable approach.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives.
A comparison of potential synthetic routes is outlined in Table 2.
| Synthetic Method | Typical Reagents | Potential Advantages | Challenges |
| Traditional Williamson Ether Synthesis | Guaiacol, Sodium Hydride, Cyclopentylmethyl Bromide | High yield, well-established | Harsh base, hazardous reagents, salt waste |
| Catalytic Williamson Ether Synthesis | Guaiacol, Cyclopentylmethyl Ester, Catalyst | Avoids strong bases, potential for weaker alkylating agents | High temperatures may be required |
| Metal-Free Arylation | Guaiacol, Diaryliodonium Salts | Avoids transition metal catalysts | Stoichiometric use of iodonium (B1229267) salts |
| Biocatalytic Synthesis | Guaiacol, Cyclopentylmethanol precursor, Enzyme | High selectivity, mild conditions | Enzyme discovery and optimization |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of more potent analogs, thereby reducing the need for extensive experimental screening. scilit.com
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is obtained, QSAR models can be developed to correlate the structural features of this compound and its potential derivatives with their biological activity. nih.govnih.govijsmr.in This can help in identifying key structural motifs responsible for activity.
Molecular Docking: If specific protein targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of the target protein. researchgate.net This can provide insights into the key intermolecular interactions driving binding.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the this compound-protein complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the predicted binding poses. researchgate.net
Table 3 summarizes the potential applications of these computational approaches.
| Computational Method | Objective | Input Data | Predicted Output |
| QSAR | Predict biological activity of new derivatives | A dataset of compounds with known structures and activities | Predicted activity (e.g., IC50) |
| Molecular Docking | Predict binding mode and affinity to a target protein | 3D structure of the compound and the target protein | Binding pose, docking score, key interactions |
| Molecular Dynamics | Assess the stability of the ligand-protein complex | The docked complex from molecular docking | Conformational changes, binding free energy |
Design and Synthesis of Next-Generation Derivatives with Enhanced Efficacy and Selectivity
A significant challenge in drug discovery is to optimize a lead compound to enhance its efficacy and selectivity while maintaining a favorable safety profile. Based on the initial biological and computational data, the rational design and synthesis of next-generation derivatives of this compound will be crucial.
Strategies for the design of new derivatives could include:
Modification of the Cyclopentyl Group: Altering the size and stereochemistry of the cycloalkyl group can influence the compound's steric interactions with its biological target.
Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule. nih.gov
Alterations to the Ether Linkage: Replacing the ether oxygen with other linkers, such as thioethers or amides, could lead to derivatives with different physicochemical properties and biological activities.
Introduction of Additional Functional Groups: The addition of groups capable of forming specific interactions, such as hydrogen bond donors or acceptors, can enhance binding affinity and selectivity. researchgate.net
Further Mechanistic Elucidation of Broader Biological Effects
Beyond the initial identification of a primary target, it is essential to understand the broader biological effects of this compound. Phenolic compounds are often pleiotropic, meaning they can interact with multiple targets and influence various cellular processes. gsconlinepress.comresearchgate.net
Unaddressed challenges in this area include:
Off-Target Effects: A comprehensive profiling of the compound against a panel of receptors, enzymes, and ion channels is necessary to identify potential off-target effects that could lead to adverse reactions.
Cellular Signaling Network Analysis: Investigating how this compound affects global cellular signaling networks, for instance, through transcriptomic or proteomic studies, can provide a more holistic understanding of its mechanism of action.
Metabolic Stability and Metabolite Activity: The metabolic fate of this compound needs to be investigated. Identifying its major metabolites and assessing their biological activity is crucial, as metabolites can contribute to both the therapeutic efficacy and the toxicity of the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
